Cas no 1081128-41-7 (1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one)
1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- 1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one
- STL351824
- 1-methyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
- 1-methyl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one
- 1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
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- Inchi: 1S/C16H11N3O2S/c1-19-9-11(14(20)10-5-2-3-6-12(10)19)16-17-15(18-21-16)13-7-4-8-22-13/h2-9H,1H3
- InChI Key: NNXHVHWNORPANB-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=NOC(C2=CN(C)C3C=CC=CC=3C2=O)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 484
- XLogP3: 3
- Topological Polar Surface Area: 87.5
1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3411-3394-2μmol |
1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one |
1081128-41-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3394-5μmol |
1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one |
1081128-41-7 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3394-10μmol |
1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one |
1081128-41-7 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3394-20μmol |
1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one |
1081128-41-7 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3394-1mg |
1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one |
1081128-41-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3394-2mg |
1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one |
1081128-41-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3394-3mg |
1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one |
1081128-41-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3394-4mg |
1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one |
1081128-41-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3394-5mg |
1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one |
1081128-41-7 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3394-10mg |
1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one |
1081128-41-7 | 10mg |
$79.0 | 2023-09-10 |
1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
1-Methyl-3-[3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl]-1,4-Dihydroquinolin-4-one: A Comprehensive Overview
The compound with CAS No. 1081128-41-7, known as 1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a quinolinone core substituted with a methyl group and an oxadiazole ring fused with a thiophene moiety. These structural elements contribute to its intriguing chemical properties and potential applications in drug discovery and advanced materials.
Recent studies have highlighted the antimicrobial properties of this compound, particularly its effectiveness against gram-positive bacteria. Researchers have explored its ability to inhibit bacterial growth without causing significant cytotoxicity to mammalian cells, making it a promising candidate for the development of novel antibiotics. Additionally, the compound's oxidative stability has been investigated, revealing its potential as a stabilizing agent in electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
The synthesis of 1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the oxadiazole ring through cyclization reactions and the subsequent coupling with the quinolinone core. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are crucial for pharmacological studies.
In terms of pharmacokinetics, this compound exhibits moderate bioavailability when administered orally, with its absorption enhanced by the presence of food. Preclinical studies have demonstrated that it has a favorable metabolism profile, with primary metabolites identified through high-resolution mass spectrometry. These findings suggest that the compound could be suitable for chronic administration in therapeutic settings.
The therapeutic potential of this compound extends beyond antimicrobial applications. It has shown promise as a modulator of cellular signaling pathways involved in inflammation and oxidative stress. For instance, studies have demonstrated its ability to inhibit NF-kB activation and reduce reactive oxygen species (ROS) levels in vitro. These properties make it a valuable tool for investigating inflammatory diseases such as arthritis and neurodegenerative disorders.
From a materials science perspective, the compound's unique electronic properties have been leveraged in the development of novel organic semiconductors. Its ability to form stable charge transfer complexes with electron-deficient partners has been exploited in creating high-performance organic field-effect transistors (OFETs). Recent breakthroughs in this area have significantly improved device stability under ambient conditions.
In conclusion, 1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one represents a versatile molecule with diverse applications across multiple disciplines. Its structural complexity and functional versatility continue to drive innovative research efforts aimed at unlocking its full potential in medicine and technology.
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